molecular formula C8H12N2O B6155686 (2S)-2-amino-2-(5-methylpyridin-2-yl)ethan-1-ol CAS No. 1213866-02-4

(2S)-2-amino-2-(5-methylpyridin-2-yl)ethan-1-ol

Cat. No.: B6155686
CAS No.: 1213866-02-4
M. Wt: 152.2
InChI Key:
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Description

(2S)-2-amino-2-(5-methylpyridin-2-yl)ethan-1-ol is a chiral compound that features an amino group and a hydroxyl group attached to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-amino-2-(5-methylpyridin-2-yl)ethan-1-ol can be achieved through several synthetic routes. One common method involves the reaction of 5-methyl-2-pyridinecarboxaldehyde with a chiral amine, followed by reduction. The reaction conditions typically involve the use of a reducing agent such as sodium borohydride or lithium aluminum hydride in an appropriate solvent like ethanol or tetrahydrofuran.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may also include steps for purification, such as crystallization or chromatography, to obtain the desired enantiomer in high purity.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-amino-2-(5-methylpyridin-2-yl)ethan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide or pyridinium chlorochromate.

    Reduction: The compound can be reduced to remove the hydroxyl group, forming a secondary amine.

    Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Chromium trioxide in acetic acid or pyridinium chlorochromate in dichloromethane.

    Reduction: Lithium aluminum hydride in tetrahydrofuran or sodium borohydride in ethanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of a secondary amine.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

(2S)-2-amino-2-(5-methylpyridin-2-yl)ethan-1-ol has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including as an intermediate in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the development of materials with specific properties, such as polymers and catalysts.

Mechanism of Action

The mechanism of action of (2S)-2-amino-2-(5-methylpyridin-2-yl)ethan-1-ol involves its interaction with molecular targets such as enzymes or receptors. The amino and hydroxyl groups allow it to form hydrogen bonds and other interactions with biological molecules, influencing their activity and function. The specific pathways involved depend on the context of its use, such as in medicinal chemistry or biochemical assays.

Comparison with Similar Compounds

Similar Compounds

    (2S)-2-amino-2-(pyridin-2-yl)ethan-1-ol: Lacks the methyl group on the pyridine ring.

    (2S)-2-amino-2-(3-methylpyridin-2-yl)ethan-1-ol: Has the methyl group in a different position on the pyridine ring.

    (2S)-2-amino-2-(4-methylpyridin-2-yl)ethan-1-ol: Methyl group is located at the 4-position on the pyridine ring.

Uniqueness

The presence of the methyl group at the 5-position on the pyridine ring in (2S)-2-amino-2-(5-methylpyridin-2-yl)ethan-1-ol can influence its chemical reactivity and interactions with biological targets, making it unique compared to its analogs. This positional difference can affect the compound’s steric and electronic properties, leading to variations in its behavior in chemical reactions and biological systems.

Properties

CAS No.

1213866-02-4

Molecular Formula

C8H12N2O

Molecular Weight

152.2

Purity

95

Origin of Product

United States

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